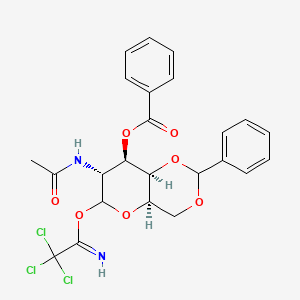
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is a chemical compound used in the field of organic chemistry .
Synthesis Analysis
Trichloroacetimidates are useful reagents for the synthesis of esters under mild conditions that do not require an exogenous promoter . These conditions avoid the undesired decomposition of substrates with sensitive functional groups that are often observed with the use of strong Lewis or Brønsted acids .Chemical Reactions Analysis
Trichloroacetimidates are useful reagents for the synthesis of esters under mild conditions . They are often used in reactions that avoid the undesired decomposition of substrates with sensitive functional groups . Benzyl trichloroacetimidates have been used as derivatizing agents for phosphonic acids related to nerve agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 557.81 g/mol and a density of 1.52±0.1 g/cm3 .Scientific Research Applications
Synthesis of Complex Oligosaccharides
Research conducted by Rochepeau-Jobron and Jacquinet (1997) involved the conversion of benzyl 2-acetamido-2-deoxy-α, and β-d-glucopyranoside into d-galacto analogues, which were then utilized as acceptors in glycosylation reactions. This process highlighted the utility of activated derivatives in the synthesis of complex oligosaccharides, such as disaccharide fragments of dermatan sulfate, showcasing the potential of these compounds in intricate synthetic routes (Rochepeau-Jobron & Jacquinet, 1997).
Pozsgay, Glaudemans, Robbins, and Schneerson (1993) synthesized a tetrasaccharide donor corresponding to the O-specific polysaccharide of Shigella dysenteriae type 1, demonstrating the application of trichloroacetimidate chemistry in constructing complex bacterial polysaccharide structures (Pozsgay et al., 1993).
Development of Synthetic Methodologies
Aly, Ibrahim el-S, Ashry el-S, and Schmidt (1999) utilized the dimethylmaleoyl group as an amino protective group in the synthesis of lacto-N-neotetraose and lacto-N-tetraose, showing the versatility of trichloroacetimidate intermediates in glycosylation reactions and oligosaccharide assembly (Aly et al., 1999).
Misra, Basu, and Roy (1996) explored the synthesis of the immunodominant trisaccharide related to the antigen from E. coli O 126 using trichloroacetimidate chemistry, further demonstrating its utility in the synthesis of bioactive oligosaccharides (Misra, Basu, & Roy, 1996).
Mechanism of Action
Target of Action
It is known that glycosyl trichloroacetimidates, a class of compounds to which this molecule belongs, are often used as glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates . These targets play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition .
Mode of Action
The compound acts as a glycosyl donor in glycosylation reactions, a key process in the synthesis of oligosaccharides and glycoconjugates . The generation of glycosyl trichloroacetimidates involves an anomeric oxygen exchange reaction on the half-acetal moiety of pyranoses and furanoses . The compound’s interaction with its targets leads to the formation of glycoside bonds, which are essential for the assembly of monosaccharide building blocks into complex structures .
Biochemical Pathways
The compound is involved in the biochemical pathway of glycosylation, a process that attaches glycosyl groups to proteins, lipids, or other organic molecules . This pathway is crucial for the synthesis of glycoconjugates, which are involved in various biological processes, including cell signaling, immune response, and pathogen recognition .
Pharmacokinetics
As a glycosyl donor, it is likely to be metabolized in the process of glycosylation, with its glycosyl group being transferred to the acceptor molecule . The bioavailability of the compound would depend on various factors, including its solubility, stability, and the presence of transport proteins.
Result of Action
The primary result of the compound’s action is the formation of glycoside bonds, leading to the synthesis of complex oligosaccharides and glycoconjugates . These structures play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of glycosylation reactions . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence the compound’s action .
Future Directions
Properties
IUPAC Name |
[(4aR,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N2O7/c1-13(30)29-17-19(34-20(31)14-8-4-2-5-9-14)18-16(33-22(17)36-23(28)24(25,26)27)12-32-21(35-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,28H,12H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHVNPBAPICIP-MLXPMVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746907 |
Source


|
| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390400-47-2 |
Source


|
| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
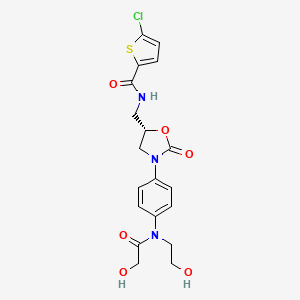
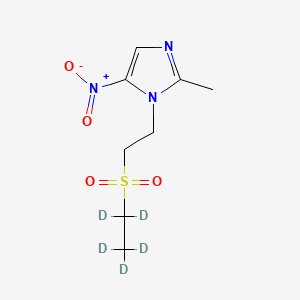


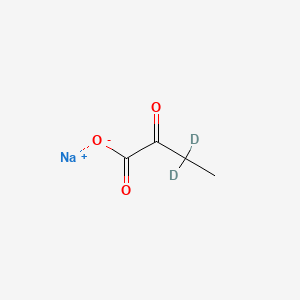
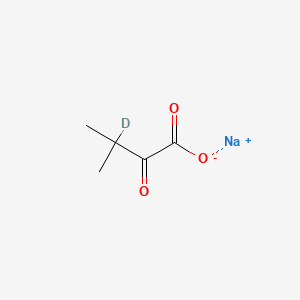






![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
